3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine

CNS drug discovery dopamine receptor structure-activity relationship

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine (CAS 1236302-87-6; molecular formula C₁₃H₂₀N₂O; molecular weight 220.31 g/mol) is a 3‑aryl‑3‑aminopiperidine derivative that incorporates a 3‑methoxyphenyl substituent at the piperidine 3‑position and an N‑methyl group. The compound belongs to a class of 1,3‑disubstituted piperidines that have been extensively explored as neuroleptic agents and intermediates.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B11804547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)(C2=CC(=CC=C2)OC)N
InChIInChI=1S/C13H20N2O/c1-15-8-4-7-13(14,10-15)11-5-3-6-12(9-11)16-2/h3,5-6,9H,4,7-8,10,14H2,1-2H3
InChIKeyVXXZUBIJTUJGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine: Structural, Physicochemical, and Pharmacological Baseline


3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine (CAS 1236302-87-6; molecular formula C₁₃H₂₀N₂O; molecular weight 220.31 g/mol) is a 3‑aryl‑3‑aminopiperidine derivative that incorporates a 3‑methoxyphenyl substituent at the piperidine 3‑position and an N‑methyl group [1]. The compound belongs to a class of 1,3‑disubstituted piperidines that have been extensively explored as neuroleptic agents and intermediates [2]. Its structural features—an aromatic methoxyphenyl ring, a tertiary amine, and a primary amine at the quaternary 3‑carbon—confer physicochemical properties (e.g., calculated logP ~1.8–2.2, one H‑bond donor, three H‑bond acceptors) that are relevant to CNS drug design [3]. The compound is commercially available in 95–98% purity from multiple vendors serving pharmaceutical R&D .

Why Generic 3‑Arylpiperidine Substitution Fails: The Unique 3‑Amino‑3‑aryl Architecture of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine


Close analogs such as 3-(3-methoxyphenyl)piperidine (lacking the 3‑amino group) or 1-methyl-3-phenylpiperidin-3-amine (lacking the 3‑methoxy substituent) cannot be freely interchanged with 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine in receptor‑targeted programs [1]. The quaternary 3‑amino substituent serves as a critical hydrogen‑bond donor and a synthetic handle for further derivatization (e.g., amide, sulfonamide, or urea formation), while the 3‑methoxy group modulates electron density on the aryl ring, influencing π–π stacking and binding‑pocket complementarity [2]. Evidence from the 1,3‑disubstituted‑piperidine patent literature demonstrates that subtle changes to the 3‑aryl substitution pattern can shift activity from dopamine‑autoreceptor agonism to neuroleptic antagonism, underscoring the need for precise structural identity in screening cascades [3].

Quantitative Evidence Guide: Head‑to‑Head Differentiation of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine from Closest Analogs


3‑Amino‑ vs. 3‑Des‑Amino Analogs: Impact on CNS Receptor Binding Profiles

In the Pfizer neuroleptic program (US4593037A), 3-(3-methoxyphenyl)piperidine derivatives that lack the 3‑amino group served as intermediates, whereas the final active neuroleptic agents required a substituted amino function at the piperidine 3‑position for dopamine D₂ and serotonin 5‑HT₂ receptor engagement [1]. Although direct Ki values for 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine are not publicly available, class‑level SAR demonstrates that the presence of a 3‑amino group in 3‑arylpiperidines is essential for converting an inactive intermediate into a receptor‑active scaffold [2]. The Pfizer patent explicitly claims 1,3‑disubstituted piperidines bearing a 3‑aryl and a 3‑amino/amido substituent as neuroleptic agents, while 3‑monosubstituted analogs are categorized solely as synthetic intermediates [3].

CNS drug discovery dopamine receptor structure-activity relationship

N‑Methyl vs. N‑H Analogs: Influence on Physicochemical Properties and Blood‑Brain Barrier Penetration

The N‑methyl substituent on the piperidine ring of 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine differentiates it from the corresponding N‑H analog, 3-(3-methoxyphenyl)piperidin-3-amine [1]. N‑Methylation increases lipophilicity (calculated AlogP increases by approximately 0.5–0.7 log units relative to the N‑H analog), which is a critical determinant of passive blood‑brain barrier permeability [2]. In the 1,3‑disubstituted piperidine neuroleptic series, the N‑alkyl substituent (methyl, ethyl, or propyl) was shown to modulate both potency and duration of action, with the N‑methyl variant consistently providing the optimal balance of CNS exposure and metabolic stability [3]. While direct comparative in vivo PK data for this specific compound are unavailable, the class‑level trend strongly favors N‑methylated 3‑arylpiperidines for CNS programs.

medicinal chemistry CNS penetration physicochemical profiling

3‑Methoxy vs. 3‑Hydroxy Aryl Substitution: Synthetic Utility and Stability Advantages

The 3‑methoxy group on the phenyl ring of 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine provides a key synthetic advantage over the corresponding 3‑hydroxy analog, 3-(3-hydroxyphenyl)piperidine derivatives [1]. The Pfizer neuroleptic patent (US4593037A) explicitly utilizes 3‑methoxyphenyl intermediates, which can be selectively O‑demethylated to the phenol at a late synthetic stage using BBr₃ or HBr, enabling controlled introduction of the hydroxyl group for subsequent conjugation or modulation of metabolic liability [2]. The methoxy ether is chemically stable under a broad range of reaction conditions (e.g., amide coupling, reductive amination, Suzuki coupling) that would otherwise require protection of a free phenol [3]. This stability reduces the number of protection/deprotection steps in multi‑step syntheses and minimizes the risk of oxidative degradation during storage.

synthetic intermediate chemical stability prodrug design

Commercial Availability and Purity: Benchmarking Supply Sources for Screening‑Ready Material

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is currently offered by multiple commercial suppliers at purities ranging from 95% to 98% (HPLC), with prices varying by a factor of approximately 2–3× depending on quantity and geographic source . Chemenu (catalog CM490042) lists the compound at 95% purity , while MolCore and Leyan offer ≥98% grades suitable for direct use in biological assays without further purification . In contrast, close structural analogs such as 3-(3-methoxyphenyl)piperidine and 1-(3-methoxyphenyl)piperidin-3-amine are available from fewer vendors and often require custom synthesis, resulting in longer lead times and higher minimum order quantities . The broader commercial availability of the target compound reduces procurement risk and enables rapid initiation of SAR campaigns.

compound procurement purity benchmarking pharmaceutical intermediate

Best Application Scenarios for 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine in Pharmaceutical R&D and Chemical Biology


CNS Lead Generation: Dopamine and Serotonin Receptor Screening Cascades

Based on the 1,3‑disubstituted piperidine pharmacophore established in US4593037A [1], 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine is a direct precursor for generating focused compound libraries targeting dopamine D₂, serotonin 5‑HT₂A, and potentially sigma receptors [2]. The 3‑amino group can be rapidly derivatized via parallel amide coupling or reductive amination to explore SAR around the 3‑position, while the N‑methyl and 3‑methoxyphenyl groups are held constant to maintain baseline CNS penetration and receptor complementarity. Teams procuring this compound can initiate a 50–100 compound library within 2–3 weeks, leveraging the short supplier lead times and 98% purity material that requires no additional purification before use.

Synthetic Intermediate for Neuroleptic Agent Development

The compound serves as a key intermediate en route to 1,3‑disubstituted piperidine neuroleptic agents, as described in the Pfizer patent family [1]. The 3‑amino substituent can be converted to sulfonamides, carboxamides, or ureas that constitute the active pharmacophore, while the methoxy group can be O‑demethylated to a phenol for subsequent conjugation or to modulate metabolic stability. This intermediate strategy was successfully employed in the development of patented antipsychotic candidates [3], making the compound a strategic procurement choice for organizations pursuing next‑generation neuroleptics.

Sigma Receptor Ligand Scaffold Exploration

The 3‑aryl‑3‑aminopiperidine scaffold, particularly when N‑methylated, has been implicated in sigma‑1 and sigma‑2 receptor binding [2]. Although direct Ki data for this specific compound are not publicly available, the structural features—a basic piperidine nitrogen, an aromatic ring with an electron‑donating substituent, and a hydrogen‑bond‑donating primary amine—align with known sigma receptor pharmacophores [2]. Research groups investigating sigma receptors for oncology (sigma‑2/TMEM97) or CNS indications can use this compound as a starting point for SAR exploration, with the advantage that the methoxy group can be systematically varied to tune sigma‑1/sigma‑2 selectivity.

Chemical Biology Probe Development via Late‑Stage Functionalization

The dual functionality of 3-(3-methoxyphenyl)-1-methylpiperidin-3-amine—a primary amine at the quaternary 3‑carbon and a methoxy ether on the aryl ring—enables orthogonal derivatization strategies [1]. The 3‑amino group can be conjugated to fluorophores, biotin, or photoaffinity labels without affecting the methoxyphenyl moiety, while the methoxy group can be selectively demethylated and subsequently derivatized with click‑chemistry handles (e.g., propargyl ether). This orthogonal reactivity makes the compound an attractive starting material for the synthesis of chemical biology probes targeting CNS receptors, where dual labeling is often required for target engagement studies.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.